molecular formula C9H13Cl2N B595777 (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride CAS No. 114853-62-2

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B595777
CAS No.: 114853-62-2
M. Wt: 206.11
InChI Key: GGFMDYMEAQPNPZ-FVGYRXGTSA-N
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Description

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound with a chlorophenyl group attached to the propan-1-amine backbone

Scientific Research Applications

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to neurotransmitter activity and receptor binding.

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-1-(4-Chlorophenyl)propan-1-ol.

    Conversion to Amine: The alcohol group is converted to an amine group using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3).

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

    Pathways Involved: The compound modulates neurotransmitter release and reuptake, affecting synaptic transmission and neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1-propanone
  • 3-(4-Chlorophenyl)propionic acid
  • 3-(4-Chlorophenyl)-1-propanol

Uniqueness

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is unique due to its chiral nature and specific amine functionality, which makes it valuable in enantioselective synthesis and medicinal chemistry applications.

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMDYMEAQPNPZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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